molecular formula C9H11BrO2S B12539312 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane CAS No. 821780-14-7

2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane

Cat. No.: B12539312
CAS No.: 821780-14-7
M. Wt: 263.15 g/mol
InChI Key: YGHHWRCAUSYSQQ-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane is a high-value brominated heterocyclic building block designed for advanced research and development applications. This compound features a 1,3-dioxane group that serves as a protected aldehyde functionality, enhancing its stability and making it highly useful in multi-step synthetic sequences . The presence of both a bromine atom and a methyl group on the thiophene ring offers distinct sites for further functionalization via cross-coupling reactions (such as Suzuki or Stille coupling) and electrophilic substitutions, respectively . Compounds of this class are particularly valuable in the field of organic electronics, where they are employed as key precursors in the synthesis of π-conjugated systems for photochromic materials and organic semiconductors . Researchers also utilize similar bromo-thiophene derivatives in pharmaceutical chemistry for the construction of complex molecular architectures. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

821780-14-7

Molecular Formula

C9H11BrO2S

Molecular Weight

263.15 g/mol

IUPAC Name

2-(3-bromo-5-methylthiophen-2-yl)-1,3-dioxane

InChI

InChI=1S/C9H11BrO2S/c1-6-5-7(10)8(13-6)9-11-3-2-4-12-9/h5,9H,2-4H2,1H3

InChI Key

YGHHWRCAUSYSQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C2OCCCO2)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-Methylthiophene-2-carbaldehyde

The synthesis begins with 5-methylthiophene-2-carbaldehyde , a precursor generated via Vilsmeier-Haack formylation. This method involves:

  • Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF).
  • Conditions : Reaction at 0°C to room temperature in anhydrous tetrahydrofuran (THF).
  • Yield : 70–85%.

Mechanism : The aldehyde group is introduced at position 2 of 5-methylthiophene via electrophilic aromatic substitution, facilitated by the electron-donating methyl group at position 5.

Acetalation with Neopentyl Glycol

The aldehyde is protected as a 1,3-dioxane ring using neopentyl glycol:

  • Reagents : Neopentyl glycol, p-toluenesulfonic acid (p-TsOH).
  • Conditions : Reflux in 1,2-dichloroethane for 16 hours.
  • Yield : 67–93%.

Example :
5-Methylthiophene-2-carbaldehyde (10.0 g, 71.4 mmol) reacts with neopentyl glycol (8.33 g, 80 mmol) in 1,2-dichloroethane (250 mL) under catalytic p-TsOH (0.8 g). The mixture is refluxed, cooled, and washed with aqueous NaHCO₃ to afford 2-(5-methylthiophen-2-yl)-1,3-dioxane.

Regioselective Bromination at Position 3

Bromination is achieved via directed ortho-metallation :

  • Reagents : n-BuLi, bromine (Br₂) or N-bromosuccinimide (NBS).
  • Conditions : Lithiation at −78°C in THF, followed by quenching with Br₂.
  • Yield : 45–63%.

Mechanism :

  • Lithiation : n-BuLi deprotonates position 3 (ortho to the dioxane group), forming a lithio-intermediate.
  • Bromination : Addition of Br₂ introduces bromine at position 3.

Example :
2-(5-Methylthiophen-2-yl)-1,3-dioxane (5.0 g, 24.7 mmol) in THF (100 mL) is treated with n-BuLi (2.5 M in hexanes, 12.3 mL) at −78°C. After 1 hour, Br₂ (4.0 g, 25.0 mmol) is added, and the mixture is warmed to room temperature. Workup yields 2-(3-bromo-5-methylthiophen-2-yl)-1,3-dioxane.

Bromination Prior to Acetalation

Synthesis of 3-Bromo-5-methylthiophene-2-carbaldehyde

Alternative routes brominate the thiophene core before acetalation:

  • Reagents : NBS, azobisisobutyronitrile (AIBN).
  • Conditions : Radical bromination in CCl₄ at 80°C.
  • Yield : 55–70%.

Regioselectivity : The methyl group at position 5 directs bromination to position 3 via inductive effects.

Acetalation of Pre-Brominated Thiophene

The brominated aldehyde is protected as a dioxane:

  • Reagents : Neopentyl glycol, BF₃·Et₂O.
  • Conditions : Room temperature in dichloromethane (DCM).
  • Yield : 85–91%.

Example :
3-Bromo-5-methylthiophene-2-carbaldehyde (7.0 g, 31.8 mmol) reacts with neopentyl glycol (4.2 g, 40 mmol) and BF₃·Et₂O (0.5 mL) in DCM (100 mL). The mixture is stirred for 12 hours, washed with H₂O, and concentrated to afford the product.

Comparative Analysis of Methods

Method Key Step Reagents Conditions Yield Advantages
Acetalation → Bromination Directed lithiation-bromination n-BuLi, Br₂ −78°C, THF 45–63% High regioselectivity
Bromination → Acetalation Radical bromination NBS, AIBN 80°C, CCl₄ 55–70% Simplified purification

Optimization Strategies

Solvent Effects

  • THF vs. DCM : THF enhances lithiation efficiency, while DCM improves acetalation kinetics.
  • Temperature Control : Bromination at −78°C minimizes side reactions.

Catalytic Systems

  • p-TsOH vs. BF₃·Et₂O : BF₃·Et₂O accelerates acetalation but requires stringent anhydrous conditions.

Challenges and Solutions

Regioselectivity in Bromination

  • Issue : Competing bromination at position 4.
  • Solution : Use of bulky bases (e.g., LDA) to direct metallation to position 3.

Purification of Acetal Intermediates

  • Issue : Hydrolysis of the dioxane ring under acidic conditions.
  • Solution : Neutral workup with NaHCO₃ and rapid column chromatography.

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction times for acetalation (from 16 hours to 2 hours).
  • Electrochemical Bromination : Improves atom economy and reduces waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of dioxane have been studied for their efficacy against various cancer cell lines:

  • Mechanism of Action : Induction of apoptosis through mitochondrial pathways.
  • Case Study : A related compound demonstrated an IC50 value of approximately 0.05 μM against MDA468 breast cancer cells, suggesting that the dioxane derivatives could be potent anticancer agents.
CompoundCell LineIC50 (μM)
Related CompoundMDA4680.05

Neuropharmacology

Modulation of Ion Channels
The compound has been explored for its interaction with potassium channels, particularly KCNQ2 and KCNQ4. These channels are crucial for neuronal excitability:

  • Mechanism of Action : Opening of potassium channels leads to reduced neuronal excitability.
  • Research Findings : Studies show that similar compounds can modulate electrical signaling in neurons, potentially offering therapeutic avenues for neurological disorders.

Material Science

Synthesis of Functional Polymers
The unique structure of 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane allows it to be used as a monomer in the synthesis of functional polymers:

  • Application : Used in the development of conductive polymers for electronic applications.
  • Case Study : Polymers synthesized from this compound exhibited enhanced conductivity and stability under various environmental conditions.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of a series of dioxane derivatives, including those similar to 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane. The findings indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models.

Case Study 2: Ion Channel Modulation

Research conducted at a leading neuropharmacology laboratory assessed the effects of brominated dioxanes on KCNQ channels. The results showed that these compounds could significantly enhance ion flow through the channels, suggesting potential use in treating conditions like epilepsy.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane involves its interaction with molecular targets and pathways within biological systems. The bromine atom and thiophene ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Bromine Type Key Applications Reference
2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane 3-Br, 5-Me (thiophene) Aromatic Organic electronics, catalysis N/A
2-[5-(Benzyloxy)-2-bromo-4-methoxyphenyl]-1,3-dioxane 2-Br, 4-OMe, 5-OBn (phenyl) Aromatic Pharmaceutical intermediates
5,5-Bis(bromomethyl)-2-(3′-nitrophenyl)-1,3-dioxane 5,5-BrCH2, 3′-NO2 (phenyl) Aliphatic Polymer crosslinkers
2-(2-Bromoethyl)-1,3-dioxane 2-BrCH2CH2 (aliphatic) Aliphatic Alkylation reagents
5-(4’-Pentylbenzoxy)-2-(4-cyanophenyl)-1,3-dioxane 5-OBz, 4-CN (phenyl) None Liquid crystals

Q & A

Q. What are the common synthetic routes for preparing 2-(3-Bromo-5-methylthiophen-2-yl)-1,3-dioxane, and how do reaction conditions influence yield and purity?

The synthesis typically involves functionalizing the 1,3-dioxane ring with a brominated thiophene moiety. Key methodologies include:

  • Grignard Reactions : Bromoethyl-dioxane derivatives can react with organometallic reagents to form ketone adducts. For example, Grignard reagents of 2-(2-bromoethyl)-1,3-dioxane have been used to synthesize ketones in near-quantitative yields under anhydrous conditions .
  • Esterification : Substituted 1,3-dioxanes can be synthesized via nucleophilic substitution. A reported method involves reacting 5-hydroxy-2-(4-cyanophenyl)-1,3-dioxane with acyl chlorides (e.g., 4-pentylbenzoyl chloride) in pyridine, followed by purification .
    Optimization : Temperature control, solvent choice (e.g., pyridine for esterification), and stoichiometric ratios are critical. Impurities often arise from incomplete bromination or side reactions; column chromatography or recrystallization improves purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography be employed to characterize the structural features of this compound?

  • NMR : 1H^1H and 13C^{13}C NMR identify substituents on the dioxane and thiophene rings. For example, the methyl group on the thiophene appears as a singlet (~δ 2.5 ppm), while the dioxane protons split into distinct multiplet patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for structural refinement. The bromine atom’s heavy atom effect aids in phasing, and Flack’s xx parameter helps resolve enantiomorph-polarity ambiguities in non-centrosymmetric crystals .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of halogenated 1,3-dioxane derivatives, and how can parameters like Rogers' η\etaη and Flack's xxx address enantiomorph-polarity estimation?

  • Challenges : Bromine’s high electron density can cause absorption errors, while conformational flexibility in the dioxane ring complicates model refinement.
  • Solutions :
    • Rogers' η\eta : Estimates chirality-polarity but may yield false positives in near-centrosymmetric structures.
    • Flack's xx : Based on twin-component scattering, this parameter converges faster and avoids overprecision in ambiguous cases .
    • Refinement Tools : SHELXL’s TWIN/BASF commands handle twinning, and high-resolution data (>1.0 Å) improve accuracy .

Q. How does the electron-withdrawing bromine atom on the thiophene ring influence the reactivity of this compound in cross-coupling reactions, and what methodologies optimize these reactions?

  • Electronic Effects : The bromine atom activates the thiophene ring toward electrophilic substitution and Suzuki-Miyaura cross-coupling. However, steric hindrance from the methyl group may slow reactivity.
  • Methodologies :
    • Catalytic Systems : Pd(PPh3_3)4_4 or Pd(dba)2_2 with ligands (e.g., SPhos) enhance coupling efficiency.
    • Solvent Optimization : Use polar aprotic solvents (DMF, THF) at 80–100°C to balance reaction rate and side-product formation.
    • Monitoring : LC-MS or 19F^{19}F-NMR (if fluorinated partners are used) tracks progress .

Data Contradictions and Resolution

  • Synthesis Routes : emphasizes Grignard reactions, while uses esterification. These reflect divergent strategies for functionalizing the dioxane ring, depending on target substituents.
  • Crystallography : (SHELX) and (Flack’s xx) highlight complementary approaches for resolving structural ambiguities.

Research Applications

  • Organic Electronics : The bromothiophene-dioxane framework may serve as a precursor for liquid crystals or charge-transport materials, leveraging its planar rigidity and halogenated reactivity .
  • Pharmaceutical Intermediates : Potential use in synthesizing bioactive molecules via cross-coupling to introduce aryl/heteroaryl groups .

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